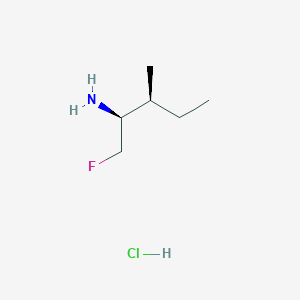
(2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl is a chiral amine compound with a fluorine atom attached to the carbon chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl typically involves the fluorination of a suitable precursor, followed by amination and subsequent salt formation with hydrochloric acid. One common synthetic route includes the following steps:
Fluorination: A precursor such as 3-methyl-2-pentanone is fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Amination: The fluorinated intermediate is then subjected to reductive amination using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.
Salt Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) in polar solvents.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alcohols or ethers.
Aplicaciones Científicas De Investigación
(2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. This can lead to modulation of enzymatic activity or receptor signaling pathways, resulting in the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S)-1-Fluoro-2-methyl-2-pentanamine HCl
- (2S,3S)-1-Fluoro-3-ethyl-2-pentanamine HCl
- (2S,3S)-1-Fluoro-3-methyl-3-pentanamine HCl
Uniqueness
(2S,3S)-1-Fluoro-3-methyl-2-pentanamine HCl is unique due to its specific stereochemistry and the presence of a fluorine atom, which can significantly influence its chemical reactivity and biological activity. The compound’s chiral nature allows for enantioselective interactions with biological targets, making it a valuable tool in asymmetric synthesis and drug development.
Propiedades
Fórmula molecular |
C6H15ClFN |
|---|---|
Peso molecular |
155.64 g/mol |
Nombre IUPAC |
(2S,3S)-1-fluoro-3-methylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H14FN.ClH/c1-3-5(2)6(8)4-7;/h5-6H,3-4,8H2,1-2H3;1H/t5-,6+;/m0./s1 |
Clave InChI |
GHMZXYSTAVGRCU-RIHPBJNCSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](CF)N.Cl |
SMILES canónico |
CCC(C)C(CF)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


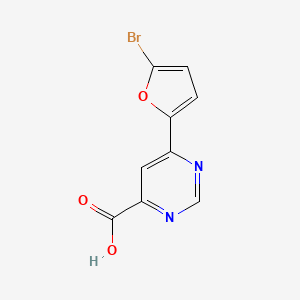

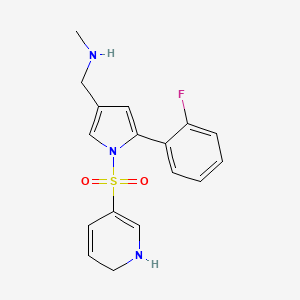
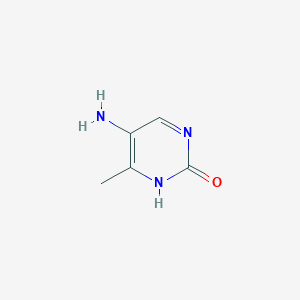
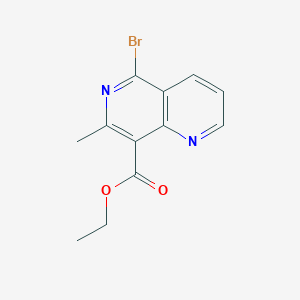
![tert-Butyl 3-vinyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B14886960.png)
![4-{[4-(3,4-Dimethylphenyl)-3-(methoxycarbonyl)-5-methylthiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14886965.png)
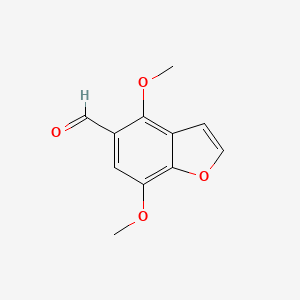

![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B14886988.png)
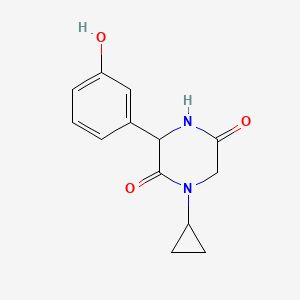
![(7S,8aR)-2-Benzyl-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14887001.png)
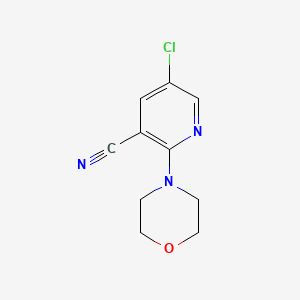
![N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14887018.png)
